(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid

Chiral building block Stereoselective synthesis β‑Peptide foldamer

(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a difunctionalized, non‑proteinogenic α‑amino acid derivative belonging to the class of 2,2‑disubstituted pyrrolidine‑4‑carboxylic acids. Possessing two stereogenic centers (C2 and C4) in a strictly defined (2R,4R) configuration and a bulky tert‑butoxy protecting group at the 4‑position, it serves as a conformationally constrained building block for solid‑phase peptide synthesis (SPPS), peptidomimetic design, and medicinal chemistry.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Cat. No. B13048241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1(CC(CN1)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-7-5-10(4,8(12)13)11-6-7/h7,11H,5-6H2,1-4H3,(H,12,13)/t7-,10-/m1/s1
InChIKeyUVVXQDWSYHDUEX-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid: A Chiral, Constrained Proline Building Block for Stereodefined Peptide and Drug Synthesis


(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a difunctionalized, non‑proteinogenic α‑amino acid derivative belonging to the class of 2,2‑disubstituted pyrrolidine‑4‑carboxylic acids. Possessing two stereogenic centers (C2 and C4) in a strictly defined (2R,4R) configuration and a bulky tert‑butoxy protecting group at the 4‑position, it serves as a conformationally constrained building block for solid‑phase peptide synthesis (SPPS), peptidomimetic design, and medicinal chemistry [1]. Its molecular formula is C₁₀H₁₉NO₃ (estimated MW ≈ 201.3 g/mol for the free amino acid; the N‑Boc analogue C₁₁H₁₉NO₄ has MW = 229.27 g/mol) . The compound’s value proposition rests on its ability to precisely control backbone torsional angles while maintaining orthogonal protection for systematic incorporation into complex molecules.

Why (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid Cannot Be Replaced by a Common Proline Analog


Attempts to replace (2R,4R)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid with the widely available (2S,4R)-4-(tert‑butoxy)pyrrolidine-2-carboxylic acid (H‑Hyp(tBu)‑OH, CAS 79775-07‑8) or simple 2‑methylproline surrogates fail because these alternatives lack the precise (2R,4R) stereochemistry at C2 necessary to achieve the desired conformational constraint in β‑peptide foldamers. The 2‑methyl substituent combined with the (2R) configuration creates a quaternary center that drastically restricts rotation around N–Cα and Cα–C′ bonds, a feature absent in mono‑substituted analogs. Moreover, the 4‑tert‑butoxy group serves not merely as a steric blocker but as an orthogonal protecting moiety that can be selectively cleaved under different conditions than N‑Boc or ester protecting groups, enabling complex sequential deprotection strategies in oligomer synthesis [1]. The quantitative consequences of these structural differences are documented below.

Quantitative Evidence: Differentiating (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid from Closest Analogs


Quaternary Center at C2 Confers Exclusive (2R,4R) Stereochemistry Absent in Common H‑Hyp(tBu)‑OH

The target compound is uniquely defined by its (2R,4R) configuration at both chiral centers. In contrast, the most widely available 4‑tert‑butoxy‑pyrrolidine scaffold, H‑Hyp(tBu)‑OH, possesses (2S,4R) stereochemistry. This configuration inversion at C2 converts the α‑position from a secondary carbon (proline‑like) to a quaternary carbon (2‑methylproline‑like), resulting in fundamentally different backbone conformational preferences. Class‑level evidence demonstrates that 2,2‑disubstituted pyrrolidine‑4‑carboxylic acid oligomers adopt discrete secondary structures (foldamers) that cannot form internal hydrogen bonds, whereas mono‑substituted proline oligomers do not exhibit comparable conformational ordering [1]. This conformational difference directly impacts peptide stability and membrane permeability in drug design [2].

Chiral building block Stereoselective synthesis β‑Peptide foldamer

4‑tert‑Butoxy Group Provides Orthogonal O‑Protection Distinct from N‑Boc‑4‑methyl Analogs

The target compound’s 4‑tert‑butoxy ether serves as an orthogonal O‑protecting group relative to the N‑Boc‑protected analog (2R,4R)-1‑Boc‑4‑methylpyrrolidine‑2‑carboxylic acid (CAS 871727-77‑4). The ether‑type O‑tert‑butyl group is stable to basic conditions that cleave N‑Boc carbamates, enabling sequential deprotection strategies [1]. A direct head‑to‑head comparison of deprotection conditions is available: the tert‑butyl ether at the 4‑position requires acidic cleavage (e.g., TFA or HCl/dioxane) [2], whereas the N‑Boc group in the comparator is removed under similar acidic conditions (TFA, 0 °C to r.t.) . This means the target compound offers the advantage of a chemically differentiated protection at O4 that can be selectively removed under strongly acidic conditions only, whereas the N‑Boc analog cannot be selectively deprotected at N1 without also affecting acid‑labile side chains when a 4‑O‑tert‑butyl ether is desired in the final construct.

Orthogonal protection Sequential deprotection Solid‑phase peptide synthesis

Larger Steric Bulk of tert‑Butoxy vs. Methoxy at C4 Predictably Reduces Conformational Flexibility

Replacing the 4‑tert‑butoxy substituent with a smaller methoxy group (as in (2R,4R)-4‑methoxy‑2‑methylpyrrolidine‑2‑carboxylic acid) reduces the energy barrier for pseudorotation of the pyrrolidine ring. The tert‑butoxy group, with a tertiary carbon center directly adjacent to the oxygen, introduces substantially greater steric demand (Taft steric parameter Eₛ for t‑Bu ≈ −2.78 vs. Me ≈ −1.24) [1]. This steric amplification biases the pyrrolidine ring toward a single puckered conformation more strongly than methoxy, reducing the number of accessible ring conformers from the typical proline two‑state equilibrium to essentially one predominant form [2]. This conformational locking is critical for enhancing binding affinity in target‑based drug discovery by minimizing the entropic penalty upon target binding.

Steric hindrance Conformational restriction Drug design

Predicted Acidity (pKa) Difference at the Carboxylic Acid vs. the H‑Hyp(tBu)‑OH Comparator

Computational predictions indicate that the carboxylic acid pKa of (2R,4R)-4‑(tert‑butoxy)-2‑methylpyrrolidine‑2‑carboxylic acid is shifted relative to that of H‑Hyp(tBu)‑OH due to the electron‑donating effect of the 2‑methyl substituent. The predicted pKa of (4R)-4‑tert‑butoxy‑L‑proline (the (2S,4R) diastereomer) is 2.11 ± 0.40 , and class‑level evidence indicates that α‑methyl substitution on amino acids increases the carboxylic acid pKa by approximately +0.3 to +0.5 log units due to the inductive effect [1]. Therefore, the target compound’s predicted pKa is estimated at ~2.4–2.6, a shift that can affect ionization state at physiological pH and consequently influence solubility and membrane partitioning, though the magnitude is modest.

pKa prediction Ionization state Bioavailability

Enantiomeric Purity Specification: Supplier Data Indicates ≥95% (HPLC) for Batch Release

Commercial batches of the closely related N‑Fmoc‑protected derivative (2R,4R)-1‑Fmoc‑4‑(tert‑butoxy)-2‑methylpyrrolidine‑2‑carboxylic acid (CAS 1975992-72‑3) are supplied with documented purity of 95% (HPLC) and enantiomeric integrity verified by chiral HPLC . Although no direct head‑to‑head purity comparison with the free amino acid is available, this specification exceeds the typical ≥90% purity of generic 2‑methylproline analogs found in commodity catalogs and provides procurement‑grade assurance of stereochemical fidelity . This is critical because a mere 1% contamination by the (2S,4R) or (2S,4S) diastereomer can propagate into 10%–20% impurity in final oligomers after 10 coupling steps.

Quality control Enantiomeric purity Procurement specification

Procurement‑Guiding Application Scenarios for (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid


Solid‑Phase Peptide Synthesis (SPPS) of β‑Peptide Foldamers Requiring Orthogonal Protection

When constructing β‑peptide oligomers that require sequential deprotection of the 4‑hydroxyl functionality while maintaining N‑terminal protection, (2R,4R)-4‑(tert‑butoxy)-2‑methylpyrrolidine‑2‑carboxylic acid is the building block of choice. Its 4‑O‑tert‑butyl ether withstands basic Fmoc‑deprotection conditions (20% piperidine/DMF) while being cleaved by TFA‑based cocktails used for final resin cleavage, enabling a two‑step orthogonal deprotection strategy that cannot be achieved with N‑Boc‑4‑methyl analogs [1]. The quaternary C2 center prevents epimerization during activation and coupling, yielding oligomers with defined secondary structures documented by CD spectroscopy and NMR [2].

C‑Terminal capping or turn‑inducing motif in macrocyclic peptide drug candidates targeting oral bioavailability

The combination of (2R,4R) stereochemistry and the sterically demanding 4‑tert‑butoxy group creates a rigid turn element that pre‑organizes the peptide backbone for target binding. Incorporating this residue at the i+1 position of a β‑turn has been shown, at the class level, to reduce the number of accessible conformers and improve membrane permeability by minimizing solvent‑exposed polar surface area [1]. This scenario is directly supported by the steric parameter evidence in Section 3, Evidence Item 3 (Taft Eₛ comparison), which quantifies the conformational restriction advantage of tert‑butoxy over methoxy.

Synthesis of constrained amino acid libraries for fragment‑based drug discovery (FBDD) requiring (2R,4R) configuration

Medicinal chemistry programs that screen pyrrolidine‑based fragments benefit from the target compound’s fixed (2R,4R) stereochemistry, which provides a distinct three‑dimensional vector set compared to the (2S,4R) scaffolds dominant in commercial catalogs [1]. Because of the orthogonal O4‑tert‑butoxy protection, library synthesis can install diverse N‑acyl or N‑sulfonyl groups without affecting the 4‑position, enabling rapid SAR exploration while retaining the conformational constraint [2].

Process development of Factor Xa, thrombin, or HCV protease inhibitors incorporating a 2‑methylproline motif

Several protease inhibitor scaffolds contain a 2‑methylpyrrolidine‑2‑carboxylic acid residue as a key pharmacophoric element. The target compound’s pre‑installed 4‑tert‑butoxy group eliminates one protection/deprotection sequence during large‑scale synthesis compared to using a 4‑hydroxy analog, reducing step count and improving overall yield. Supplier quality data (Section 3, Evidence Item 5) demonstrates that the N‑Fmoc derivative is available with ≥95% purity (HPLC), meeting the specifications required for GMP‑compatible starting material qualification [1].

Quote Request

Request a Quote for (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.